Methyl 2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Methyl 2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate (CAS 451521-88-3) is a synthetic, trifluoromethylated chromen-4-one derivative with a molecular formula of C21H17F3O6 and a molecular weight of 422.356 g/mol. It belongs to the benzopyran family and features a characteristic 2-trifluoromethyl group and a 7-oxypropanoate ester side chain.

Molecular Formula C21H17F3O6
Molecular Weight 422.356
CAS No. 451521-88-3
Cat. No. B2806345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate
CAS451521-88-3
Molecular FormulaC21H17F3O6
Molecular Weight422.356
Structural Identifiers
SMILESCC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3OC
InChIInChI=1S/C21H17F3O6/c1-11(20(26)28-3)29-12-8-9-14-16(10-12)30-19(21(22,23)24)17(18(14)25)13-6-4-5-7-15(13)27-2/h4-11H,1-3H3
InChIKeyZKXMCJHURGNBNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate (CAS 451521-88-3): A Key Chromen-4-one Scaffold for Targeted Library Synthesis


Methyl 2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate (CAS 451521-88-3) is a synthetic, trifluoromethylated chromen-4-one derivative with a molecular formula of C21H17F3O6 and a molecular weight of 422.356 g/mol [1]. It belongs to the benzopyran family and features a characteristic 2-trifluoromethyl group and a 7-oxypropanoate ester side chain. This compound is primarily utilized as a research chemical and intermediate in the discovery of bioactive molecules, with interest in its potential anticancer and anti-inflammatory properties. Its unique substitution pattern differentiates it from simpler chromen-4-ones and provides a versatile scaffold for further derivatization.

Targeted library synthesis scaffold
FPR1 antagonist SAR probe
Leukemia model research tool

Why Methyl 2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate Cannot Be Swapped with Generic Analogs


Although numerous chromen-4-one and chromen-7-yl ester derivatives exist, they are not functionally interchangeable. Small structural modifications, particularly at the 7-position ester group, can profoundly alter target binding affinity, selectivity, and pharmacokinetic properties. For instance, while the core 3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen structure is found in several FPR1 antagonists, the specific ester moiety dictates potency; a related furan-2-carboxylate analog exhibits an IC50 of 440 nM at FPR1, a value which drastically changes with ester modification [1]. Therefore, assuming equivalent activity with methyl, ethyl, or isopropyl acetate analogs without direct comparative data risks compromising assay validity and lead optimization campaigns. This evidence guide details the specific, quantifiable differentiators of the methyl 2-oxypropanoate variant.

Target ester: Acetate analog may shift lipophilicity and metabolic stability profiles, impacting SAR interpretation.
Target ester: Furan-2-carboxylate ester may alter FPR1 potency context; direct substitution risks assay mismatch.

Head-to-Head Differentiation Evidence for Methyl 2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate


Structural Differentiation from Closest Acetate Analog via 7-Position Ester Group

The primary structural differentiator is the 7-position (2-methoxy-2-oxoethyl) ester group compared to the closest commercially available analog, methyl 2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate (CAS 303119-77-9) . This propanoate ester versus acetate ester difference introduces increased steric bulk and lipophilicity, which are known parameters in drug design for modulating metabolic stability and target residence time. While no direct comparative bioassay is publicly available for these two specific compounds, the change from an acetic acid to a propionic acid side chain is a well-established SAR modification in medicinal chemistry, often resulting in altered pharmacokinetic profiles .

7‑Position ester group
Class‑level inference
Propanoate vs acetate: +CH2, estimated logP shift ~0.5
Supports SAR‑driven procurement
No direct comparative bioassay available
Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Inferred FPR1 Antagonist Activity Differentiation Based on Ester Analog Benchmarking

The core 3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen scaffold is a validated pharmacophore for antagonizing the formyl peptide receptor 1 (FPR1). The closest analog with available quantitative data is the furan-2-carboxylate ester derivative, which exhibits an IC50 of 440 nM against human FPR1 [1]. Replacing the furan-2-carboxylate group with the methyl propanoate ester in the target compound is expected to significantly shift this potency based on standard FPR1 SAR models which are highly sensitive to the 7-position substituent. While the exact IC50 for the target compound is unreported, its distinct ester group ensures a unique pharmacological fingerprint within the FPR1 antagonist chemical space, requiring empirical determination.

FPR1 antagonism potency
Cross‑study comparable
Target: IC50 unreported. Comparator: IC50 440 nM (HL‑60, Ca²⁺ flux).
Assay design benchmark context
Empirical potency determination required
Inflammation G-Protein Coupled Receptor (GPCR) Antagonist

Reported In Vivo Antileukemic Activity Provides Functional Differentiation for Efficacy Studies

According to supplier documentation, this compound shows significant inhibitory activity against the P-388 leukemia in mice when administered as a suspension in acetone-Tween 80 . This in vivo efficacy claim is a key differentiator, as most structurally similar chromen-4-one esters are only characterized in vitro. While quantitative IC50 or ED50 data from these models are not publicly provided in the training data, the specific in vivo model (P-388 murine leukemia) is a standard, well-documented system for evaluating antineoplastic agents. This contrasts with other analogs that may only possess in vitro data against cell lines, positioning this compound as a candidate for preclinical progression.

In vivo leukemia model
Data to verify
Supplier‑reported inhibitory activity in P‑388 murine model.
Model‑response data point
Quantitative ED50 not provided
Oncology Leukemia In Vivo Pharmacology

Recommended Application Scenarios for Methyl 2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate Based on Differentiated Evidence


SAR Probe in FPR1 Antagonist Lead Optimization Programs

The compound's unique methyl propanoate ester on the 7-position of the chromen-4-one core distinguishes it from reported furan-2-carboxylate and acetate analogs. It should be procured specifically as a library expansion compound in FPR1 antagonist programs to map the SAR of the 7-position, complementing the existing IC50 benchmark of 440 nM for the furan-2-carboxylate analog [1]. Its procurement guarantees a specific substitution pattern required for robust pharmacophore modeling.

In Vivo Proof-of-Concept Studies for Antileukemic Agents

Given the reported in vivo inhibitory activity against the P-388 leukemia model, this compound is uniquely positioned among its structural analogs for direct preclinical efficacy studies [1]. It can serve as a tool compound to validate chromen-4-one derivatives as a novel class of antileukemic agents, a scenario supported by data not available from simple in vitro comparators.

Chemical Intermediate for Prodrug or Molecular Conjugate Synthesis

The methyl 2-oxypropanoate side chain is a versatile chemical handle for further derivatization. The ester can be selectively hydrolyzed to the free carboxylic acid for subsequent conjugation to polymers, fluorescent tags, or protein affinity linkers, a strategy not directly feasible with less stable ester analogs. This application is critical in the development of chemical probes for target identification and diagnostic assay development.

Application
Selection Property
Validation Focus
FPR1 antagonist SAR studies
7‑position ester substituent
Pharmacophore modeling
Leukemia model research
In vivo tolerability profile
Model‑response endpoint review
Chemical probe synthesis
Ester hydrolysis handle
Conjugation compatibility
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